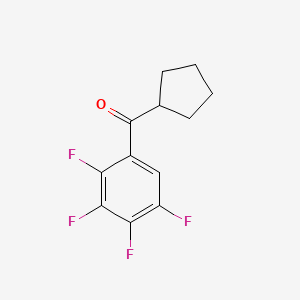

2,3,4,5-Tetrafluorophenyl cyclopentyl ketone

CAS No.:

Cat. No.: VC13542648

Molecular Formula: C12H10F4O

Molecular Weight: 246.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10F4O |

|---|---|

| Molecular Weight | 246.20 g/mol |

| IUPAC Name | cyclopentyl-(2,3,4,5-tetrafluorophenyl)methanone |

| Standard InChI | InChI=1S/C12H10F4O/c13-8-5-7(9(14)11(16)10(8)15)12(17)6-3-1-2-4-6/h5-6H,1-4H2 |

| Standard InChI Key | MPNSQERDAMPBLD-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)C(=O)C2=CC(=C(C(=C2F)F)F)F |

| Canonical SMILES | C1CCC(C1)C(=O)C2=CC(=C(C(=C2F)F)F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a cyclopentyl group attached to a 2,3,4,5-tetrafluorophenyl ring through a ketone linkage. The fluorine atoms at positions 2, 3, 4, and 5 on the phenyl ring induce significant electron-withdrawing effects, altering reactivity compared to non-fluorinated analogs . The cyclopentyl group contributes steric bulk and modulates solubility in organic solvents.

Table 1: Key Molecular Descriptors

Synthetic Methodologies

Grignard Reaction-Based Approach

A patent describing cyclopentyl phenyl ketone synthesis involves reacting bromocyclopentane with magnesium in tetrahydrofuran (THF) to form a cyclopentyl Grignard reagent, which is subsequently quenched with benzonitrile . Adapting this method for the fluorinated analog would require substituting benzonitrile with 2,3,4,5-tetrafluorobenzonitrile or a similar precursor.

Hypothetical Pathway:

-

Grignard Reagent Formation:

-

Nitrile Quenching:

-

Hydrolysis to Ketone:

Challenges in Synthesis

-

Fluorine Sensitivity: Harsh reaction conditions may lead to defluorination or ring-opening.

-

Steric Hindrance: The cyclopentyl group’s bulk could slow reaction kinetics, requiring extended reaction times .

-

Purification: Separation from regioisomers or byproducts may necessitate advanced chromatography or crystallization techniques.

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit limited water solubility due to its hydrophobic cyclopentyl and fluorinated aryl groups. It likely dissolves in polar aprotic solvents (e.g., THF, DMSO) and halogenated solvents (e.g., dichloromethane). Stability under ambient conditions is presumed high, though photodegradation studies are absent .

Thermal Properties

No experimental melting or boiling points are reported. Analogous cyclopentyl ketones exhibit boiling points ranging from 200–300°C under reduced pressure, suggesting similar behavior . Differential scanning calorimetry (DSC) could clarify phase transitions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume